![molecular formula C14H10BrF2NO2 B2755773 N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline CAS No. 301193-44-2](/img/structure/B2755773.png)
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline” is a chemical compound with the CAS Number: 301193-44-2 . It has a molecular weight of 342.14 and its IUPAC name is N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline” is a solid compound .Scientific Research Applications
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against cancer cell lines. These compounds were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, ranging from 328 to 644 nM. Further mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .
Anti-Inflammatory and Analgesic Properties
Indole derivatives have diverse biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated anti-inflammatory and analgesic effects. These compounds could be explored further for therapeutic applications .
Synthetic Chemistry and Methodology Development
Researchers can explore novel synthetic methods using this compound as a starting material. For instance, its benzo[d][1,3]dioxole moiety could be incorporated into other structures, enabling the development of new chemical reactions .
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
While specific future directions for “N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline” are not available, related compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCNOOMHGRFWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.